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Compound of Interest

Compound Name: DM51 Impurity 1

Cat. No.: B15559331 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of DM51 Impurity 1, a substance of

interest for researchers, scientists, and professionals involved in drug development. This

document outlines the chemical identity of the impurity, its relationship to the maytansinoid

class of compounds, and general methodologies for its analysis.

Chemical Identity and Properties of DM51 Impurity 1
DM51 Impurity 1 has been identified with the following nomenclature and properties, providing

a foundational understanding for its characterization and analysis.

International Union of Pure and Applied Chemistry (IUPAC) Name:

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-

tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-

10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate[1].

Table 1: Physicochemical Properties of DM51 Impurity 1

Property Value Source

Molecular Formula C₃₈H₅₄ClN₃O₁₀S [2]

Molecular Weight 780.4 g/mol [2]
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Reference standards for DM51 Impurity 1 are available from commercial suppliers, which are

crucial for the development and validation of analytical methods for its quantification[2].

Context: DM51 and the Maytansinoid Class
DM51 is classified as a maytansinoid. Maytansinoids are potent microtubule-targeting agents

that inhibit the proliferation of cells by inducing mitotic arrest[3][4]. Their high cytotoxicity has

made them valuable payloads for antibody-drug conjugates (ADCs), a class of targeted cancer

therapeutics[3].

Mechanism of Action of Maytansinoid ADCs
The general mechanism of action for maytansinoid ADCs involves a multi-step process that

delivers the cytotoxic payload directly to cancer cells.

Binding and Internalization: The antibody component of the ADC selectively binds to a

specific antigen on the surface of a cancer cell. This binding triggers the internalization of the

ADC-antigen complex into the cell[5].

Intracellular Trafficking and Payload Release: Once inside the cell, the ADC is transported to

lysosomes. Within the acidic environment of the lysosome, the ADC is degraded, leading to

the release of the maytansinoid payload[1][5].

Microtubule Disruption and Apoptosis: The released maytansinoid binds to tubulin, a key

component of microtubules. This binding disrupts microtubule assembly, leading to cell cycle

arrest in the G2/M phase and subsequent programmed cell death (apoptosis)[6][7].
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Experimental Protocols for Impurity Analysis
While specific quantitative data for DM51 Impurity 1 in drug substance or product batches are

not publicly available, the following sections outline representative experimental protocols for

the analysis of maytansinoid impurities based on established methods for related compounds

such as DM1 and DM4. These protocols serve as a starting point for developing and validating

a specific method for DM51 Impurity 1.

Quantification of Maytansinoid Impurities by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific technique for quantifying trace-level impurities in complex matrices.

Table 2: Representative LC-MS/MS Parameters for Maytansinoid Analysis
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Parameter Condition

Liquid Chromatography

Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient
Optimized for separation of DM51 and its

impurities

Flow Rate 0.3 - 0.5 mL/min

Column Temperature 40 °C

Injection Volume 5 - 10 µL

Mass Spectrometry

Ionization Mode Positive Electrospray Ionization (ESI+)

MS/MS Mode Multiple Reaction Monitoring (MRM)

Precursor Ion (Q1) [M+H]⁺ for DM51 Impurity 1 (m/z 780.4)

Product Ions (Q3)
To be determined by infusion of a reference

standard

Collision Energy Optimized for fragmentation of the precursor ion

Dwell Time 50 - 100 ms

Sample Preparation (from Drug Substance):

Accurately weigh the DM51 drug substance.

Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

Prepare a series of calibration standards using a certified reference standard of DM51
Impurity 1.

Prepare quality control (QC) samples at low, medium, and high concentrations.
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Analyze the samples, calibration standards, and QC samples by LC-MS/MS.

Sample Preparation

LC-MS/MS Analysis

Data Processing
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Preparation of Calibration Standards & QCs
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Conclusion
This technical guide provides essential information regarding the IUPAC name,

physicochemical properties, and analytical considerations for DM51 Impurity 1. As a member

of the maytansinoid family, its potential impact on the quality and safety of DM51-containing

therapeutics necessitates robust analytical methods for its control. The provided experimental

protocols and workflow diagrams offer a solid foundation for drug development professionals to

establish and validate specific methods for the routine analysis of this impurity, ensuring the

final drug product meets all regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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